molecular formula C22H29N5O2 B3016269 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577765-71-0

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B3016269
CAS RN: 577765-71-0
M. Wt: 395.507
InChI Key: JOKOUNNGSGXOOM-UHFFFAOYSA-N
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Description

Analgesic Activity of Purine Derivatives

Recent studies have focused on the analgesic properties of purine derivatives, particularly those with various substituents that may enhance their pharmacological effects. One such study introduced a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds were evaluated for their analgesic activity using in vivo models such as the writhing syndrome and formalin tests. Notably, derivatives like benzylamide and 4-phenylpiperazinamide showed significant analgesic and anti-inflammatory effects, surpassing the reference drug acetylsalicylic acid. Additionally, some compounds demonstrated phosphodiesterase inhibitory activity, suggesting a potential mechanism for their analgesic effects .

Synthesis of Thiadiazepino-fused Purine Derivatives

The synthesis of new purine derivatives has been explored through the creation of thiadiazepino-fused purine ring systems. A three-step synthesis process was developed to produce compounds such as 6-phenyl-1,3-dimethyl-2,4-dioxo-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine. This process involved the use of intermediates like 8-mercapto-1,3-dimethyl-purine-2,6-dione and various chloro derivatives. The resulting compounds represent a novel class of purine derivatives with potential pharmacological applications .

Anti-inflammatory Activity of Pyrimidopurinediones

Another study synthesized a series of substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8-dione ring system. These compounds were tested for their anti-inflammatory activity in an adjuvant-induced arthritis rat model. The activity of these pyrimidopurinediones was found to be comparable to their 2-oxo congeners and to the standard anti-inflammatory drug naproxen. One compound, in particular, exhibited significant cyclooxygenase inhibitory activity and lacked the side effects commonly associated with nonsteroidal anti-inflammatory drugs, such as gastric ulceration and ocular toxicity .

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Research on derivatives of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has shown significant findings related to receptor affinity and psychotropic activity. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 have been investigated for their affinity and selectivity profile for native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. Selected derivatives demonstrated antidepressant-like and anxiolytic-like activities in vivo models, suggesting the potential for designing new 5-HT ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another line of research has focused on the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties. These compounds have shown significant analgesic and anti-inflammatory effects in vivo models, indicating a new class of analgesic and anti-inflammatory agents worthy of further pharmacological evaluation (Zygmunt et al., 2015).

Interaction with Potassium Channels

Derivatives of this compound have also been explored for their effects on potassium channels. Specifically, substituted 9-aryl-1,8-acridinedione derivatives have been synthesized and their functional effects on vascular potassium channels investigated, demonstrating the potential for developing new therapeutic agents targeting potassium channels (Gündüz et al., 2009).

Molecular and Computational Studies

Molecular and computational studies have provided insights into the interactions pattern in pharmaceutically relevant polymorphs of methylxanthines, including derivatives similar to this compound. These studies have highlighted the importance of intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking interactions, in influencing the biological activity and receptor affinity of these compounds (Latosińska et al., 2014).

properties

IUPAC Name

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-11-14-26(15-12-16)21-23-19-18(20(28)25(3)22(29)24(19)2)27(21)13-7-10-17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKOUNNGSGXOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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